

TAK-285: Non-Pgp Substrate Verification & Brain Penetration

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Compound Focus: Tak-285

CAS No.: 871026-44-7

Cat. No.: S547969

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The core advantage of **TAK-285** lies in its ability to bypass the P-glycoprotein (Pgp) efflux pump, a major mechanism that limits many drugs from penetrating the brain. The table below summarizes the key experimental findings that verify this property and its therapeutic implications.

Aspect	Experimental Findings for TAK-285	Comparative Findings for Lapatinib
Pgp Substrate Status	Not a substrate for Pgp efflux [1] [2].	Known Pgp substrate [1] [2].
In Vitro Pgp Assay	Did not inhibit rhodamine123 accumulation in Pgp-overexpressing MES-SA/Dx5 cells, indicating it is not effluxed by Pgp [1].	Significantly increased rhodamine123 accumulation, confirming it is a competitive substrate for Pgp efflux [1].
Brain Penetration (Unbound Drug)	Microdialysis studies in rats confirmed the presence of unbound TAK-285 in the brain [3].	Poor distribution to the brain due to Pgp efflux [1].
In Vivo Efficacy (Brain Metastasis Model)	Showed greater inhibition of brain tumor growth in a mouse model using intracranial HER2+ breast cancer cells [1] [2].	Had limited efficacy in the same brain metastasis model [1] [2].

Aspect	Experimental Findings for TAK-285	Comparative Findings for Lapatinib
Kinase Selectivity	Specific for HER family kinases (EGFR, HER2, HER4); showed slight activity against 7 other kinases out of 96 tested [1] [4].	Comparable inhibitory efficacy against EGFR and HER2 [1].

Detailed Experimental Protocols

The key conclusions about **TAK-285** are supported by robust experimental methodologies. Here is a detailed breakdown of the core protocols cited in the research.

In Vitro Pgp Efflux Assay [1]

- **Objective:** To determine if **TAK-285** is a substrate for the Pgp efflux pump.
- **Cell Models:** MES-SA human uterine sarcoma cells (parental) and multidrug-resistant MES-SA/Dx-5 cells (which overexpress Pgp).
- **Procedure:**
 - Cells were incubated in serum-free medium containing rhodamine123 (a fluorescent Pgp substrate) and either **TAK-285** or lapatinib (10 $\mu\text{mol/L}$).
 - After 1.5 hours, cells were washed and incubated in compound-free medium for an additional 1.5 hours.
 - Cellular fluorescence was measured using flow cytometry. An increase in fluorescence in the Pgp-overexpressing cells indicates that the test compound is competing with and inhibiting the efflux of rhodamine123.
- **Key Result:** Lapatinib significantly increased rhodamine123 accumulation, confirming its status as a Pgp substrate. **TAK-285** did not, verifying that it is not effluxed by Pgp.

In Vivo Microdialysis for Brain Penetration [3]

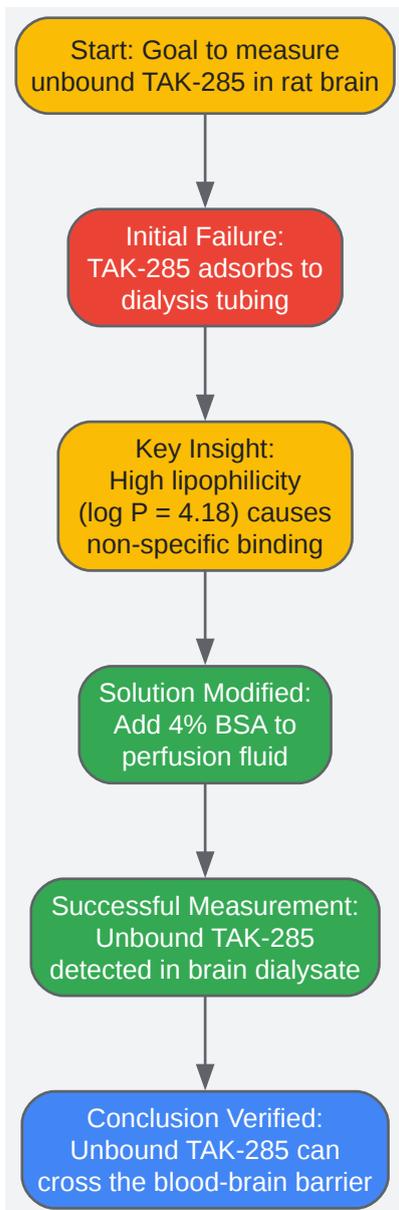
- **Objective:** To directly verify and measure the concentration of unbound (pharmacologically active) **TAK-285** in the brain.
- **Model:** Male Wistar rats administered **TAK-285** orally.

- **Technique:** Microdialysis, which is considered the gold standard for measuring unbound drug concentrations in tissue extracellular fluid.
- **Challenge & Solution:**
 - **Problem:** Initial attempts failed because the highly lipophilic **TAK-285** adsorbed to the tubing of the microdialysis system.
 - **Solution:** Adding 4% (w/v) Bovine Serum Albumin (BSA) to the perfusion fluid prevented adsorption, allowing for the successful measurement of unbound **TAK-285** in brain dialysate.
- **Key Result:** The study confirmed that the unbound fraction of **TAK-285** can cross the blood-brain barrier and reach its target site in the brain.

Visualizing the Workflow for Brain Penetration

Verification

The diagram below illustrates the critical steps and findings from the microdialysis study that proved **TAK-285**'s brain penetration.



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Significance for Drug Development

The data demonstrates that **TAK-285**'s property of not being a Pgp substrate is a major differentiating factor from lapatinib. This directly translates to its superior distribution to the central nervous system and its enhanced efficacy in a model of HER2-positive brain metastasis [1]. For researchers and drug development professionals, this highlights a viable strategy for overcoming the challenge of treating brain metastases:

developing targeted therapies that are specifically designed not to be substrates for drug efflux pumps at the blood-brain barrier.

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References

1. Antitumor Activity of TAK - 285 , an Investigational, Non - Pgp ... Substrate [pmc.ncbi.nlm.nih.gov]
2. Antitumor Activity of TAK-285, an Investigational, Non-Pgp ... [pubmed.ncbi.nlm.nih.gov]
3. Verification of brain penetration of the unbound fraction of a ... [sciencedirect.com]
4. - TAK | CAS 871026-44-7 | AbMole BioScience | 285 - TAK Price 285 [abmole.com]

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